3-Methylhex-4-yn-3-amine
Description
3-Methylhex-4-yn-3-amine is an alkyne-containing secondary amine with the molecular formula C₇H₁₃N. Its structure features a methyl group at the 3-position of a hex-4-yne backbone, with an amine group also at the 3-position.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-methylhex-4-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-4-6-7(3,8)5-2/h5,8H2,1-3H3 |
InChI Key |
HEWKAUFLVAJYJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhex-4-yn-3-amine typically involves the alkylation of ammonia or an amine with an appropriate alkyl halide. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with ammonia or a primary amine to form the desired amine compound .
Industrial Production Methods
In industrial settings, the production of 3-Methylhex-4-yn-3-amine may involve the use of advanced catalytic processes to ensure high yield and purity. These methods often employ transition metal catalysts and optimized reaction conditions to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methylhex-4-yn-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed
Major Products Formed
The major products formed from these reactions include various substituted amines, alkenes, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methylhex-4-yn-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Methylhex-4-yn-3-amine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and engage in nucleophilic attacks, influencing biochemical pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Methylhex-4-yn-3-amine with compounds sharing structural motifs (alkynes, tertiary amines, or cyclic backbones) from the evidence.
Table 1: Structural and Molecular Comparison
Key Findings:
Alkyne Reactivity :
- The terminal alkyne in (3R,4R)-4-methylhex-1-yn-3-amine () is more reactive in click chemistry (e.g., Huisgen cycloaddition) compared to the internal alkyne in 3-Methylhex-4-yn-3-amine. This difference may influence their utility in polymer or pharmaceutical synthesis .
Similar computational approaches could model 3-Methylhex-4-yn-3-amine’s electronic structure and reactivity .
Synthetic Complexity: N-substituted amines like those in require multi-step syntheses involving hydrogenation (e.g., Example 14’s use of H₂/Pd) or cyclization.
Biological Activity
3-Methylhex-4-yn-3-amine is a compound of significant interest in both organic chemistry and biological research due to its unique structural features, which include a triple bond and an amine group. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
3-Methylhex-4-yn-3-amine has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H13N |
| Molecular Weight | 111.18 g/mol |
| IUPAC Name | 3-methylhex-4-yn-3-amine |
| InChI Key | HEWKAUFLVAJYJR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C#CC)N |
The biological activity of 3-Methylhex-4-yn-3-amine is primarily attributed to its amine group, which allows it to form hydrogen bonds and engage in nucleophilic attacks on various biomolecules. This interaction can influence biochemical pathways, including those involved in cell signaling and metabolic processes.
Antitumor Activity
Recent studies have indicated that 3-Methylhex-4-yn-3-amine exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro testing has shown that the compound can inhibit cell proliferation in human tumor lines, suggesting potential as an anticancer agent. The specific mechanisms may involve disruption of microtubule dynamics similar to other known antimitotic agents .
Cytotoxicity Studies
A systematic evaluation of the cytotoxic effects of 3-Methylhex-4-yn-3-amine across multiple cell lines has been conducted. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 5 | Significant G2/M phase arrest observed |
| PC3 | 10 | Comparable to standard cisplatin |
| MCF7 | 15 | Moderate inhibition |
These findings indicate that the compound's effectiveness varies by cell type, with notable potency against HeLa cells .
Synthesis and Research Applications
The synthesis of 3-Methylhex-4-yn-3-amine typically involves nucleophilic substitution reactions where ammonia or primary amines react with alkyl halides. This compound serves as a versatile building block in organic synthesis, particularly in developing more complex molecules for medicinal chemistry applications.
Case Studies
- Antitumor Studies : In a study evaluating various structural analogues of known antimitotic compounds, 3-Methylhex-4-yn-3-amine was included in a panel screening for cytotoxicity against human cancer cell lines. The results demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving tubulin inhibition .
- Bioactivity Profiling : Another research initiative focused on profiling small molecular weight compounds for dual roles as antimicrobial peptides and bioactive agents found that derivatives of 3-Methylhex-4-yn-3-amine showed promising antimicrobial activity alongside their antitumor properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
